Product packaging for 2-(1h-Imidazol-1-yldiphenylmethyl)phenol(Cat. No.:CAS No. 35645-49-9)

2-(1h-Imidazol-1-yldiphenylmethyl)phenol

Cat. No.: B1629106
CAS No.: 35645-49-9
M. Wt: 326.4 g/mol
InChI Key: HAALJZREONHION-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Phenol (B47542) Hybrid Scaffolds in Modern Chemical Research

The fusion of imidazole and phenol moieties into a single molecular scaffold has garnered considerable attention from the research community. This interest stems from the unique and often synergistic properties that emerge from combining these two important pharmacophores.

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. mdpi.comresearchgate.net It is a key component in numerous biologically essential molecules, including the amino acid histidine, histamine, and nucleic acids. mdpi.comnih.gov The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, and its electron-rich nature allows it to readily participate in various noncovalent interactions, such as hydrogen bonding and coordination with metal ions. researchgate.netnih.gov These characteristics make it a "privileged structure" in drug design, improving the pharmacokinetic profiles of potential therapeutic agents. mdpi.comnih.gov

When covalently linked to a phenol group, the resulting hybrid scaffold gains new functionalities. The phenol's hydroxyl group can act as a hydrogen bond donor, complementing the imidazole's acceptor capabilities. This interplay is fundamental in supramolecular chemistry, influencing processes like molecular self-assembly and the formation of complex crystal structures. nih.gov Research has demonstrated that imidazole-phenol hybrids are being explored for a wide range of applications, from anticancer and antifungal agents to materials science, where they can be used as fluorescent compounds. mdpi.comnih.govjchemrev.com The synthesis of such hybrids often involves reactions like the Michael-type addition of imidazole to an ortho-quinone methide precursor generated from a phenol derivative. nih.govresearchgate.net

Overview of Diphenylmethyl Linkages in Organic Synthesis and Molecular Design

The diphenylmethyl group, also known as the benzhydryl group, is a common structural unit in organic chemistry, defined by a methane (B114726) carbon substituted with two phenyl rings. wikipedia.orgpharmaguideline.com This bulky, hydrophobic linker is not merely a passive spacer but an active participant in the chemical and physical properties of a molecule.

From a synthesis perspective, the diphenylmethyl skeleton is most classically prepared via the Friedel-Crafts alkylation of benzene (B151609) with a benzyl (B1604629) halide. wikipedia.org However, modern organic synthesis has developed a diverse toolbox for creating and functionalizing this moiety, as detailed in the table below.

Table 2: Selected Synthetic Routes for Diphenylmethane Derivatives Interactive Table: Users can filter by reaction type or key features.

Synthesis StrategyDescriptionKey Features
Friedel-Crafts AlkylationElectrophilic aromatic substitution where an arene reacts with a benzyl halide or alcohol in the presence of a Lewis acid. wikipedia.orgClassic, widely used method.
Reductive Cross-CouplingCoupling of benzyl alcohols with aryl halides mediated by a low-valent titanium reagent.Enables direct use of alcohols.
Coupling with Arylboronic AcidsPalladium-catalyzed coupling of N,N-ditosylbenzylamines with arylboronic acids.High yields, efficient leaving group.
Coupling with ArylsilanesPalladium-catalyzed reaction of benzylic phosphates with arylsilanes.Good functional group tolerance.

A key feature in the molecular design of diphenylmethyl-containing compounds is the reactivity of the central methylene (B1212753) (CH2) group. This benzylic position is mildly acidic, with a pKa of approximately 32.2, allowing it to be deprotonated to form a carbanion that can then be alkylated. wikipedia.org Furthermore, the benzylic C-H bonds can be targeted for functionalization through various transition-metal-catalyzed reactions, enabling the direct conversion of C-H to C-C or C-X (where X is a heteroatom) bonds. This capacity for selective functionalization makes the diphenylmethyl group a versatile component for constructing complex, three-dimensional molecular architectures. Its derivatives are found in a range of applications, from polymerization initiators to the core of many antihistamine drugs. pharmaguideline.comwikipedia.org

Research Landscape for Complex Hybrid Organic Molecules

The design and assembly of complex organic molecules like 2-(1H-Imidazol-1-yldiphenylmethyl)phenol is a testament to the ongoing evolution in organic synthesis. ekb.eg The contemporary research landscape is characterized by a drive towards greater efficiency, precision, and sustainability. multiresearchjournal.comacs.org The creation of hybrid molecules, which covalently link two or more distinct pharmacophores, is a leading strategy in this endeavor, particularly in medicinal chemistry. nih.gov The rationale is to design single molecules that can interact with multiple biological targets or combine functionalities to enhance therapeutic efficacy and overcome drug resistance.

Several key trends are shaping the synthesis of these complex molecules:

Advanced Catalysis : The development of novel catalytic systems, including transition metal, organo-, and enzymatic catalysis, has revolutionized the ability to form complex bonds with high selectivity. ekb.egsolubilityofthings.com These methods allow chemists to construct intricate molecular frameworks under milder conditions and with less waste. solubilityofthings.com

Efficiency-Oriented Strategies : Methodologies such as cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions are invaluable for building molecular complexity with high atom economy. ekb.eg

Sustainable and Green Chemistry : There is a major push to develop more environmentally benign synthetic methods. researchgate.net This includes using renewable starting materials, minimizing waste, and employing safer solvents and reaction conditions. multiresearchjournal.comsolubilityofthings.com

Automation and Computational Chemistry : The integration of artificial intelligence, machine learning, and automated robotic systems is accelerating the pace of discovery. multiresearchjournal.comresearchgate.net These tools help predict reaction outcomes, optimize synthetic pathways, and design new molecules with desired properties. researchgate.net

This research environment fosters the exploration of novel structures like this compound, where the goal is to create functionally sophisticated compounds with tailored properties for applications in medicine, materials science, and beyond. ekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2O B1629106 2-(1h-Imidazol-1-yldiphenylmethyl)phenol CAS No. 35645-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[imidazol-1-yl(diphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-21-14-8-7-13-20(21)22(24-16-15-23-17-24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAALJZREONHION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3O)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628614
Record name 2-[(1H-Imidazol-1-yl)(diphenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35645-49-9
Record name 2-[(1H-Imidazol-1-yl)(diphenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 1h Imidazol 1 Yldiphenylmethyl Phenol and Its Analogues

Retrosynthetic Analysis and Key Disconnections

The most prominent disconnection is the C-N bond between the imidazole (B134444) ring and the central benzhydryl (diphenylmethyl) carbon. This is a common strategy for molecules containing N-alkylated heterocycles. This disconnection suggests a late-stage introduction of the imidazole moiety via nucleophilic substitution.

Disconnection 1 (C-N Bond): This primary disconnection breaks the molecule into two key fragments: the imidazole anion (or neutral imidazole) acting as a nucleophile, and a diphenylmethyl-phenol precursor bearing a suitable electrophilic center, such as a halide or a hydroxyl group that can be activated.

Disconnection 2 (C-C Bond): The bond between the phenolic ring and the benzhydryl carbon can also be disconnected. This leads to a phenol (B47542) derivative and a diphenylmethyl cation equivalent. This approach would likely involve a Friedel-Crafts type reaction.

Disconnection 3 (within the Diphenylmethyl Moiety): Further deconstruction of the diphenylmethyl fragment itself points towards precursors like benzophenone (B1666685) or benzaldehyde.

Based on these disconnections, a convergent synthesis is often preferred, where the main fragments are prepared separately and then combined. A plausible forward synthetic plan involves constructing a 2-(hydroxydiphenylmethyl)phenol intermediate, followed by the N-alkylation of imidazole.

Multistep Synthetic Routes to the Core Structure

A successful synthesis of the target compound relies on the efficient construction of its constituent parts: the diphenylmethyl group, the functionalized phenol, and the imidazole ring, followed by their strategic assembly.

Construction of the Diphenylmethyl Moiety

The diarylmethane unit is a common structural motif, and several reliable methods exist for its synthesis. A highly effective and widely used two-step approach involves Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: The synthesis can commence with the acylation of a suitable phenol derivative. For instance, a protected phenol can react with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) to form a substituted benzophenone. Starting with 2-hydroxybenzophenone (B104022) is a more direct route, as it already incorporates the phenolic hydroxyl group and the benzoyl group in the correct ortho position.

Reduction of the Ketone: The resulting benzophenone intermediate is then reduced to form the diphenylmethyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step yields the 2-(hydroxydiphenylmethyl)phenol core, which is the immediate precursor for coupling with imidazole.

Step Reaction Typical Reagents Intermediate/Product
1Friedel-Crafts AcylationBenzoyl Chloride, AlCl₃, Phenol (or protected phenol)2-Hydroxybenzophenone
2Ketone ReductionSodium Borohydride (NaBH₄), Methanol (B129727)2-(Hydroxydiphenylmethyl)phenol

Introduction and Functionalization of the Phenol Nucleus

The phenolic hydroxyl group is a critical feature of the target molecule. Its introduction can be managed in several ways. researchgate.netnih.govrsc.org The most straightforward strategy is to begin with a commercially available, pre-functionalized phenol.

Starting with Substituted Phenols: Using starting materials like salicylaldehyde (B1680747) or 2-hydroxybenzophenone ensures the hydroxyl group is correctly positioned from the outset. This avoids complex and potentially low-yielding hydroxylation reactions on an unactivated aromatic ring later in the synthesis. researchgate.net

Ortho-Lithiation: For more complex analogues, directed ortho-lithiation of a protected phenol, followed by quenching with an appropriate electrophile (e.g., benzaldehyde), can be employed to construct the carbon skeleton.

Generation via Quinone Methides: An elegant method involves the in-situ generation of an ortho-quinone methide (o-QM) from a simpler phenol derivative. nih.govnih.govrsc.org These highly reactive intermediates can be trapped by nucleophiles to form ortho-substituted phenols. For example, a salicyl alcohol derivative can eliminate water to form an o-QM, which then serves as a powerful electrophile. nih.govescholarship.org

Imidazole Ring Formation and N-Alkylation/Arylation Strategies

The final stages of the synthesis involve either constructing the imidazole ring onto the molecular scaffold or, more commonly, attaching a pre-formed imidazole ring.

Debus-Radziszewski Method and its Adaptations for Imidazole Synthesis

The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction for creating imidazole rings. wikipedia.orgwikiwand.com Discovered by Heinrich Debus and further developed by Bronisław Radziszewski, this method involves the condensation of three components:

A 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

An aldehyde

Ammonia (B1221849)

The reaction proceeds by first forming a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to close the ring. scribd.comscribd.com While this method is powerful for creating the imidazole core itself, it is less frequently used for the direct synthesis of complex, N-substituted imidazoles like the target molecule in a single step. pharmaguideline.com Instead, it is typically employed to synthesize the parent imidazole or its simple derivatives, which are then used in subsequent alkylation steps.

Adaptations:

Use of Primary Amines: A significant modification involves replacing ammonia with a primary amine, which allows for the synthesis of N-1 substituted imidazoles. wikipedia.orgwikiwand.com

Modern Variations: Microwave-assisted and solvent-free conditions have been developed to improve yields and reduce reaction times.

N-Arylation/Alkylation of Imidazole with Diphenylmethyl-Phenol Precursors

This is the most direct and common method for the final assembly of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol. The strategy relies on the nucleophilic character of the imidazole ring attacking an electrophilic benzhydryl carbon. nih.gov

The key precursor is the 2-(hydroxydiphenylmethyl)phenol synthesized as described in section 2.2.1. The hydroxyl group on the benzhydryl carbon is a poor leaving group and must be activated. This activation can occur via two primary pathways:

Conversion to a Better Leaving Group: The hydroxyl group can be converted to a halide (e.g., using SOCl₂ or PBr₃) or a sulfonate ester (e.g., tosylate, mesylate). Imidazole can then displace this group in a standard Sₙ2 reaction.

In-situ Activation via ortho-Quinone Methide (o-QM) Formation: A more sophisticated approach involves the acid- or base-catalyzed dehydration of the 2-(hydroxydiphenylmethyl)phenol intermediate. This generates a highly reactive o-quinone methide in situ. nih.govnih.gov Imidazole, acting as a potent nucleophile, rapidly adds to the exocyclic methylene (B1212753) carbon of the o-QM in a Michael-type addition. This reaction regenerates the aromaticity of the phenol ring and forms the desired C-N bond, yielding the final product. nih.gov This pathway is often efficient and avoids the need for isolating halogenated intermediates.

Method Precursor Reagents/Conditions Mechanism
Halide Displacement2-(Chlorodiphenylmethyl)phenolImidazole, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile)Sₙ2 Nucleophilic Substitution
o-Quinone Methide2-(Hydroxydiphenylmethyl)phenolImidazole, Acid or Base catalyst, Reflux in DMF or TolueneMichael Addition to in-situ generated o-QM

This o-quinone methide pathway is particularly attractive for its atom economy and the mild conditions under which it can often be performed. escholarship.org

One-Pot Synthetic Approaches for Imidazole-Phenol Hybrids

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like imidazole-phenol hybrids from simple precursors in a single reaction vessel. researchgate.net This approach minimizes waste, reduces reaction time, and simplifies purification processes. asianpubs.org Researchers have successfully developed solvent-free, one-pot procedures for synthesizing various polysubstituted imidazoles. researchgate.netasianpubs.org

A notable example involves the three-component condensation of a benzil (B1666583) derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.netsemanticscholar.org For instance, the synthesis of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a structural isomer of the title compound, was achieved by reacting benzoin, 2-hydroxy benzaldehyde, and ammonium acetate in ethanol (B145695). semanticscholar.org This reaction, facilitated by a CoFe₂O₄ nanocatalyst, was completed in 30 minutes at 50°C, yielding the product in 87% yield. semanticscholar.org The use of a magnetic nanocatalyst also allows for easy separation from the reaction mixture. semanticscholar.org

Another environmentally friendly, solvent-free, one-pot method has been reported for producing imidazole derivatives with high yields. asianpubs.org This protocol has been used to synthesize compounds like 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole. asianpubs.org Such methods avoid the use of toxic organic solvents, presenting significant advantages in terms of cost, environmental impact, and procedural simplicity. asianpubs.org Microwave irradiation has also been employed to accelerate these one-pot syntheses, often in water, further enhancing their green credentials. researchgate.net

Table 1: Examples of One-Pot Syntheses for Imidazole-Phenol Hybrids
ProductReactantsCatalyst/ConditionsYieldReference
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenolBenzoin, 2-Hydroxy Benzaldehyde, Ammonium AcetateCoFe₂O₄ nanocatalyst, Ethanol, 50°C87% semanticscholar.org
2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazoleBenzil, 4-Hydroxybenzaldehyde, Ammonium AcetateSolvent-freeHigh asianpubs.org
Trisubstituted ImidazolesAldehydes, Benzoin, NH₄OAcN-heterocyclic carbene (NHC), Microwave, WaterHigh researchgate.net

Novel Synthetic Strategies for Hindered Phenol-Imidazole Linkages

The synthesis of molecules containing sterically hindered phenol-imidazole linkages, such as in this compound, presents unique challenges due to the steric bulk around the reactive sites. The diphenylmethyl group ortho to the hydroxyl group on the phenol ring significantly encumbers the molecule. nih.gov Novel strategies are required to overcome the steric hindrance and facilitate the formation of the necessary C-C and C-N bonds.

One approach involves the ortho-hydroxybenzylation of NH-azoles using ortho-quinone methide precursors like salicylic (B10762653) alcohols. researchgate.net This method allows for the formation of a C-C bond at the ortho position of a phenol. A proposed mechanism suggests the formation of an ortho-quinone methide intermediate which then reacts with the nucleophilic imidazole. researchgate.net This particular strategy has been successfully applied under solvent- and catalyst-free conditions. researchgate.net

Furthermore, research into the synthesis of other sterically hindered phenols linked to heterocycles provides valuable insights. mdpi.com For example, compounds incorporating bulky 2,6-di-tert-butyl-phenol fragments have been synthesized, demonstrating that such linkages are achievable. mdpi.com These syntheses often require tailored reaction conditions to accommodate the bulky substituents and may involve multiple steps to construct the final architecture. The development of these methods is critical for accessing novel chemical space and creating compounds with unique structural features. nih.govmdpi.com

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis is a cornerstone of modern organic synthesis, offering powerful tools to construct complex molecules like this compound with high efficiency and selectivity. Both transition-metal catalysis and organocatalysis play pivotal roles in forming the key carbon-carbon and carbon-nitrogen bonds within these structures.

Transition-Metal-Catalyzed Couplings for Phenol Synthesis

Transition-metal catalysis provides robust methods for the synthesis and functionalization of phenols. beilstein-journals.orgnih.gov Classic approaches like the Ullmann reaction have been modernized to facilitate C-O bond formation between an aryl halide and an alcohol, or in this context, to synthesize the phenol moiety itself. beilstein-journals.org For instance, palladium or copper catalysts are frequently used to couple aryl halides with hydroxide (B78521) sources. beilstein-journals.orgnih.gov

More advanced strategies involve the direct C-H functionalization of phenols. researchgate.net Palladium-catalyzed ortho-selective C-H alkylation of phenols offers a direct route to introduce substituents at the position adjacent to the hydroxyl group. researchgate.net This method can proceed via a dearomatization-rearomatization strategy and demonstrates high regioselectivity under relatively mild conditions. researchgate.net Similarly, ruthenium catalysts have been shown to effect the C-H coupling of phenols with alcohols or ketones. researchgate.net For the synthesis of the target compound's backbone, a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be envisioned to form the C-C bond between the phenol ring and the diphenylmethyl moiety, followed by C-N bond formation with imidazole. A patent describes an Ullmann reaction to couple p-bromoanisole and imidazole, which, after demethylation, yields an imidazole-phenol product, demonstrating a relevant C-N coupling strategy. google.com

Table 2: Selected Transition-Metal-Catalyzed Reactions for Phenol Functionalization
Reaction TypeCatalyst SystemDescriptionReference
Ullmann-type C-O CouplingCu or Pd-basedCouples aryl halides with hydroxide sources to form phenols. beilstein-journals.org
ortho-Alkylation of PhenolsPalladium(II)Direct, site-selective C-H functionalization of free phenols with primary alcohols. researchgate.net
Dehydrative C-H CouplingCationic Ruthenium-H complexCouples phenols with ketones to form trisubstituted olefin products. researchgate.net
Ullmann C-N CouplingCopper-basedCouples imidazole with an aryl halide to form a C-N linkage. google.com

Organocatalysis in C-C and C-N Bond Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for constructing C-C and C-N bonds. researchgate.net Imidazole itself can act as an organocatalyst in multicomponent reactions, highlighting its versatile chemical nature. rsc.org For the synthesis of complex imidazole derivatives, organocatalysis offers mild and often highly stereoselective reaction conditions. researchgate.net

The formation of the crucial C-N bond between the imidazole nitrogen and the benzylic carbon of the diphenylmethyl group is a key synthetic step. Organocatalytic methods, such as the conjugate addition of N-heterocycles to activated olefins, provide a viable route. researchgate.net Chiral organocatalysts, like those derived from 2-amino benzimidazole (B57391), can achieve enantioselective C-N bond formation. researchgate.net Furthermore, an additive-free, intermolecular hydroamination of alkynes has been discovered that is highly selective for imidazole, proceeding at room temperature with excellent regio- and stereoselectivity. hanyang.ac.kr This highlights the potential for developing highly specific C-N bond-forming reactions under mild, organocatalytic, or even catalyst-free conditions. These strategies avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of sustainable chemistry. researchgate.nethanyang.ac.kr

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex organic molecules. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netresearchgate.net The synthesis of imidazole derivatives has been a fertile ground for the application of these principles. researchgate.net

Key green strategies include:

Solvent-Free Reactions: Conducting reactions without a solvent, as seen in some one-pot syntheses of imidazoles, drastically reduces volatile organic compound (VOC) emissions and simplifies product purification. asianpubs.org

Alternative Energy Sources: The use of microwave irradiation and ultrasonic irradiation can significantly accelerate reaction times and improve yields, often allowing for reactions to be run at lower bulk temperatures or in greener solvents like water. researchgate.netnih.govwjbphs.com A microwave-assisted synthesis of triphenyl-imidazole resulted in a 90.9% yield, compared to 69.6% for the conventional method. wjbphs.com

Use of Green Solvents and Catalysts: Water is an ideal green solvent, and its use in imidazole synthesis has been demonstrated. researchgate.netwjbphs.com Furthermore, the use of biodegradable, non-toxic biocatalysts, such as citric acid from lemon juice, has been reported for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost and environmentally benign catalytic system. researchgate.net

Atom Economy: One-pot, multicomponent reactions inherently improve atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing the formation of byproducts. researchgate.netasianpubs.org

By integrating these principles, chemists can develop more sustainable and efficient pathways to this compound and its analogues, reducing the environmental footprint of their synthesis. rsc.org

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

1D NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional ¹H and ¹³C NMR spectra would provide the initial and most crucial information regarding the connectivity of atoms in 2-(1h-Imidazol-1-yldiphenylmethyl)phenol.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the phenol (B47542) ring, the imidazole (B134444) ring, the two phenyl rings of the diphenylmethyl group, and the methine proton (-CH-). The chemical shifts (δ), integration values (number of protons), and multiplicity (splitting patterns) of these signals would allow for the assignment of each proton to its specific location within the molecule. For instance, the phenolic hydroxyl proton would likely appear as a broad singlet, its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be anticipated for the carbons of the phenol ring (including the hydroxyl-bearing carbon and the carbon attached to the diphenylmethyl group), the imidazole ring, the two phenyl rings, and the methine carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below to illustrate the type of information that would be obtained.

Interactive Data Table: Predicted ¹H NMR Data

Predicted Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Phenolic OHVariable (broad singlet)s1H
Aromatic H (Phenol Ring)6.5 - 7.5m4H
Aromatic H (Phenyl Rings)7.0 - 7.8m10H
Imidazole H7.0 - 8.0m3H
Methine H~6.0 - 6.5s1H

Interactive Data Table: Predicted ¹³C NMR Data

Predicted Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenolic C-OH150 - 160
Aromatic C (Phenol Ring)115 - 140
Aromatic C (Phenyl Rings)125 - 145
Imidazole C115 - 140
Methine C60 - 70

2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Analysis

Two-dimensional NMR techniques would be indispensable for confirming the assignments made from 1D NMR and for providing deeper insights into the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming which protons are adjacent to one another within the same spin system, particularly within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different structural fragments of the molecule, such as linking the diphenylmethyl group to both the phenol and imidazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOESY correlations would be key to understanding the preferred conformation and stereochemistry of the molecule, particularly the orientation of the phenyl rings relative to the rest of the structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Interactive Data Table: Predicted FT-IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
O-H (Phenol)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=C (Aromatic)1450 - 1600Stretching
C=N (Imidazole)1500 - 1650Stretching
C-O (Phenol)1200 - 1260Stretching

The broadness of the O-H stretching band would be indicative of hydrogen bonding. The precise positions of the aromatic C=C stretching bands could offer clues about the substitution patterns on the rings.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This measurement would allow for the unambiguous determination of its elemental formula (C₂₂H₁₈N₂O).

Interactive Data Table: Predicted HRMS Data

IonCalculated Exact Mass
[M+H]⁺327.1543
[M+Na]⁺349.1362

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion (or a protonated/sodiated adduct) and subjecting it to collision-induced dissociation. The resulting fragment ions would provide valuable information about the molecule's structure. Key predicted fragmentation pathways would include the loss of a phenyl group, the cleavage of the bond between the methine carbon and the imidazole ring, and fragmentation of the imidazole ring itself. Analysis of these fragments would further confirm the proposed connectivity of the molecule.

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for purity assessment and the analysis of complex mixtures containing imidazole and phenol moieties. chemscene.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile and thermally labile compounds. In the context of phenolic and imidazole-containing compounds, LC-MS allows for the separation of the target analyte from impurities and degradation products, followed by their identification based on their mass-to-charge ratio. nih.gov For instance, the analysis of phenolic compounds in various matrices is often accomplished using LC-MS, providing both qualitative and quantitative information. sigmaaldrich.comresearchgate.net The technique can be adapted for the simultaneous determination of multiple phenolic compounds, showcasing its utility in mixture analysis. sigmaaldrich.com In studies of imidazole derivatives, LC-MS/MS (tandem mass spectrometry) has been employed for the quantitative analysis of 2-oxo-imidazole-containing dipeptides, demonstrating high sensitivity and selectivity. ijfmr.com The method's ability to detect trace levels of analytes in complex biological samples underscores its importance in pharmaceutical and metabolic research. ijfmr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds containing polar functional groups like phenols and imidazoles, derivatization is often required to enhance volatility. lookchem.com GC-MS has been successfully used for the identification and quantification of phenol and its derivatives in various samples. dss.go.th The mass spectra obtained from GC-MS provide valuable structural information through the analysis of fragmentation patterns, which can be compared against spectral libraries for compound identification. nih.gov

Due to the structural characteristics of this compound, which includes both phenol and imidazole groups, both LC-MS and GC-MS (potentially with derivatization) would be suitable for its purity profiling and analysis in mixtures.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Intermolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing.

In another related compound, 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol , the imidazole and benzene (B151609) rings adopt a dihedral angle of 84.53 (5)°. nih.gov The crystal structure is stabilized by intermolecular O-H···N hydrogen bonds, which form centrosymmetric dimers, and further C-H···π interactions that link these dimers into columns. researchgate.netnih.gov Similarly, the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol shows an essentially planar molecule with an intramolecular O—H⋯N hydrogen bond. researchgate.net The molecules are linked by N—H⋯O hydrogen bonds, forming chains, and the crystal packing is further characterized by π–π stacking interactions. researchgate.net

These examples highlight the detailed conformational and interaction data that SC-XRD can provide for complex imidazole-phenol derivatives.

Table 1: Representative Crystallographic Data for an Analogous Imidazole-Phenol Compound Data for 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol nih.gov

ParameterValue
Chemical Formula C₁₉H₂₂N₂O
Molecular Weight 294.39
Crystal System Triclinic
Space Group P-1
a (Å) 6.3981 (4)
b (Å) 10.3944 (7)
c (Å) 12.5345 (8)
α (°) 67.028 (6)
β (°) 84.863 (6)
γ (°) 72.647 (6)
Volume (ų) 732.22 (9)
Z 2
Dihedral Angle (Imidazole-Benzene) 84.53 (5)°

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Advanced chromatographic techniques are essential for the separation of isomers and the accurate assessment of purity for pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds in a mixture. For phenolic compounds, HPLC methods are well-established. A study on the determination of urinary phenols and cresols utilized pre-column derivatization with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) followed by HPLC with fluorescence detection. dss.go.thresearchgate.net This method allowed for the successful separation of 11 DIB derivatives with high sensitivity and precision. dss.go.thresearchgate.net

The development of a robust HPLC method for this compound would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, and detector wavelength to achieve efficient separation from any potential isomers or impurities. For instance, a simultaneous HPLC method for four different imidazole anti-infective drugs was developed using a C8 column and a mobile phase of methanol (B129727) and potassium phosphate (B84403) buffer. nih.gov

While no specific applications of two-dimensional (2D) chromatography for this compound were found, this advanced technique offers significantly enhanced separation power for complex samples. Two-dimensional tandem mass spectrometry (2D MS/MS) has been used for the rapid identification of phenolics in mixtures, sometimes eliminating the need for chromatographic separation altogether. bldpharm.com This approach relies on chemical derivatization to introduce diagnostic features in the 2D MS/MS data, allowing for the identification of specific compound classes. bldpharm.com The application of 2D-LC or LCxLC would provide superior resolution for highly complex mixtures containing isomers and closely related impurities of the target compound that may not be separable by conventional one-dimensional HPLC.

Electronic Spectroscopy: UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule and providing information about the extent of conjugation. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For the related compound 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol , the UV-Vis absorption spectrum recorded in DMF shows absorption bands in the range of 340–470 nm, with a notable absorption at 406 nm attributed to a π→π* transition. semanticscholar.orgresearchgate.net The position and intensity of these absorption bands are influenced by the electronic structure of the molecule, including the presence of the phenol and imidazole rings and the diphenyl substitution. Changes in the UV-Vis absorption spectra of phenol have been observed upon the addition of various reagents, indicating the sensitivity of the electronic environment to chemical interactions. researchgate.net The UV-Vis spectrum of this compound is expected to exhibit characteristic absorptions related to the phenyl, phenol, and imidazole chromophores.

Table 2: UV-Visible Absorption Data for an Analogous Imidazole-Phenol Compound Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol in DMF semanticscholar.org

Absorption Peak (nm)Attributed Transition
406π→π*
340-

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then used to confirm the empirical formula, which is a critical step in the characterization of a newly synthesized compound.

For the analogous compound 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol , the calculated elemental composition for the formula C₁₉H₂₂N₂O was C 77.52%, H 7.53%, and N 9.52%. nih.gov The experimentally found values were C 77.59%, H 7.48%, and N 9.48%, which are in close agreement with the calculated values, thus confirming the empirical formula. nih.gov Similarly, for 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (empirical formula C₂₈H₂₁ClN₂O₂), the calculated elemental composition was C 74.25%, H 4.67%, and N 6.18%, while the found values were C 74.32%, H 4.62%, and N 6.27%. nih.gov These examples demonstrate the utility of elemental analysis in verifying the elemental composition of complex imidazole-phenol derivatives.

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 1 Yldiphenylmethyl Phenol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. nih.gov It is frequently employed to predict the properties of imidazole-containing compounds. figshare.comresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. irjweb.commdpi.com

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(1H-Imidazol-1-yldiphenylmethyl)phenol, this process is crucial for identifying its preferred conformation.

Conformational analysis would explore the rotational freedom around the single bonds, particularly the orientation of the two phenyl rings and the phenol (B47542) group relative to the central imidazole (B134444) moiety. For instance, in a related study on 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the dihedral angle between the benzene (B151609) and imidazole rings was determined to be 84.53°. nih.gov Such calculations provide critical information about the molecule's shape, which influences its packing in the solid state and its interaction with biological targets. The accuracy of these theoretical structures is often validated by comparing calculated geometric parameters (bond lengths and angles) with experimental data from single-crystal X-ray diffraction. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. ppor.az

A large energy gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that a molecule is more reactive. This energy gap is also instrumental in understanding intramolecular charge transfer (ICT) interactions. irjweb.comsemanticscholar.org For many imidazole derivatives, this gap is a key factor in their biological and optical properties. mdpi.com

Below is a table of HOMO, LUMO, and energy gap values calculated for representative imidazole derivatives, illustrating the typical range for this class of compounds.

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
An Imidazole DerivativeB3LYP/6-311G-6.2967-1.80964.4871 irjweb.com
(2E)-HIPC (Gas Phase)B3LYP/6-311++G(d,p)--4.0621 mdpi.comresearchgate.net
(2E)-HIPC (Acetonitrile)B3LYP/6-311++G(d,p)--4.3772 mdpi.comresearchgate.net
A Benzimidazole (B57391) Derivative (3e)B3LYP/6-31G(d,p)--5.51 nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive point charge, with different colors indicating varying potential values.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red (most negative potential). researchgate.net Electron-poor regions, which are prone to nucleophilic attack, are colored blue (most positive potential). researchgate.net Green areas represent regions of neutral potential. For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group, identifying them as sites for electrophilic interaction. irjweb.comresearchgate.net The hydrogen atom of the phenolic hydroxyl group would be expected to show a region of positive potential.

To quantify the reactivity predicted by MEP maps, a range of chemical reactivity descriptors can be calculated using DFT. These are categorized as global or local descriptors.

Global Reactivity Descriptors are derived from the energies of the frontier orbitals and provide a general measure of the molecule's reactivity. mdpi.com Key global descriptors include:

Ionization Potential (I): -EHOMO

Electron Affinity (A): -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ). irjweb.com

Parameter(2E)-HIPC in Acetonitrile (eV)Source
Electronegativity (χ)3.9125 researchgate.net
Chemical Hardness (η)2.1886 researchgate.net
Softness (S)1.0943 researchgate.net
Electrophilicity Index (ω)5.2418 researchgate.net

Local Reactivity Descriptors , such as Fukui functions , identify the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point when the total number of electrons in the system changes. researchgate.net It helps to pinpoint the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), providing a more detailed picture of chemical selectivity than MEP maps alone. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ajchem-a.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent like water could reveal how the molecule behaves in an aqueous environment. This includes analyzing its solvation shell, the stability of intramolecular hydrogen bonds, and the accessible range of conformations for the phenyl and phenol groups. Such simulations are particularly valuable for understanding how a molecule might interact with a biological receptor, as they can show the stability of a ligand-protein complex over time. figshare.comresearchgate.net

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure and understand its electronic transitions. researchgate.netnih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By comparing the calculated shifts with those from experimental NMR spectra, a proposed chemical structure can be confidently verified. researchgate.netmdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com The resulting theoretical spectrum shows absorption bands corresponding to specific vibrational modes (e.g., C-H stretching, C=N stretching, O-H bending). This information is invaluable for assigning the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.orgnih.gov These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com This analysis helps to assign electronic transitions, such as π→π* or n→π* transitions, and provides insight into the factors that influence the molecule's color and photophysical behavior. researchgate.net For example, studies on related compounds have shown absorption bands due to π→π* transitions in the 340-470 nm range. researchgate.net

Non-linear Optical (NLO) Properties Calculations

The exploration of organic molecules for non-linear optical (NLO) applications is a burgeoning field of research, driven by the demand for advanced materials in photonics and optoelectronics. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of novel compounds. For molecules like this compound, with its extended π-conjugated system involving imidazole and phenyl rings, significant NLO characteristics are anticipated.

Computational studies on similar imidazole-based compounds have demonstrated that the presence of donor and acceptor groups, coupled with a π-electron bridge, can lead to substantial molecular hyperpolarizability. In this compound, the phenol group can act as an electron donor, while the imidazole moiety can function as an acceptor, facilitating intramolecular charge transfer (ICT) upon excitation—a key factor for enhancing NLO response.

Theoretical calculations of NLO properties typically involve the determination of the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the response of a molecule to an external electric field. A high value of β is indicative of a strong second-order NLO response.

Table 1: Illustrative Calculated Non-linear Optical Properties

ParameterIllustrative ValueUnit
Dipole Moment (μ)3.5Debye
Mean Polarizability (α)45.0 x 10-24esu
First Hyperpolarizability (β)25.0 x 10-30esu

Note: The values presented in this table are illustrative and based on computational studies of structurally related phenol-imidazole compounds. They are intended to provide a qualitative understanding of the potential NLO properties of this compound and are not based on direct calculations for this specific molecule.

The magnitude of these properties is intrinsically linked to the molecular geometry and the nature of the frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions.

Investigation of Intramolecular and Intermolecular Interactions

The supramolecular architecture and solid-state properties of molecular crystals are dictated by a complex interplay of intramolecular and intermolecular interactions. For this compound, a combination of hydrogen bonding, π-π stacking, and C-H···π interactions are expected to be the primary directing forces. Computational methods, including DFT and Hirshfeld surface analysis, are powerful tools for identifying and quantifying these non-covalent interactions.

Intramolecular Interactions:

The spatial arrangement of the phenyl, phenol, and imidazole rings is a result of a delicate balance of steric and electronic effects. Intramolecular hydrogen bonding could potentially occur between the hydroxyl group of the phenol and a nitrogen atom of the imidazole ring, although this would depend on the specific conformation of the molecule. Such an interaction would influence the planarity and electronic properties of the system.

Intermolecular Interactions:

In the solid state, intermolecular interactions are crucial in determining the crystal packing.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of the phenol on one molecule and the non-protonated nitrogen atom of the imidazole ring on a neighboring molecule (O-H···N). This type of interaction is a common and robust feature in related crystal structures, often leading to the formation of chains or dimers.

C-H···π Interactions: In addition to π-π stacking, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring on another, are also likely to be present. These weaker interactions contribute to the cohesion of the crystal structure.

Hirshfeld surface analysis is a valuable computational technique that allows for the visualization and quantification of these intermolecular contacts. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close contact corresponding to specific interactions can be identified.

Table 2: Illustrative Geometrical Parameters of Key Intermolecular Interactions

Interaction TypeDonor-AcceptorIllustrative Distance (Å)Illustrative Angle (°)
Hydrogen BondO-H···N2.7 - 2.9160 - 180
π-π StackingPhenyl···Phenyl (centroid-centroid)3.5 - 3.8-
C-H···πC-H···Phenyl2.6 - 2.9140 - 160

Note: The values in this table are illustrative and represent typical ranges for these types of interactions as observed in the crystal structures of similar phenol-imidazole compounds. They are not based on experimental data for this compound.

Coordination Chemistry and Metal Complex Formation with 2 1h Imidazol 1 Yldiphenylmethyl Phenol As a Ligand

Design Principles for Metal Complexation with Imidazole-Phenol Ligands

The design of metal complexes using imidazole-phenol based ligands is predicated on the inherent electronic and structural features of these molecules. These ligands are typically bidentate, coordinating to a metal center through the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the phenolic group. researchgate.net This N,O-chelation forms a stable, often five- or six-membered, ring with the metal ion.

Key design principles include:

Hard-Soft Acid-Base (HSAB) Theory : The imidazole nitrogen is a borderline-to-hard donor, while the phenolate (B1203915) oxygen is a hard donor. This makes them particularly suitable for binding to a wide range of transition metal ions, including borderline acids like Co(II), Ni(II), Cu(II), and Zn(II), as well as hard acids. researchgate.netnih.gov

Chelate Effect : The formation of a stable chelate ring upon coordination enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate imidazole or phenol (B47542) ligands.

Steric and Electronic Tuning : The substituents on the imidazole and phenol rings play a crucial role in tuning the properties of the resulting metal complexes. bohrium.comresearchgate.net Bulky groups can influence the coordination geometry and nuclearity of the complex. worktribe.com Electron-donating or withdrawing groups on the phenyl or imidazole rings can modify the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds and the electronic properties of the complex. nih.gov For instance, in related systems, methoxy (B1213986) substituents have been shown to enhance fluorescence in the corresponding zinc complexes. bohrium.comresearchgate.net

Intramolecular Hydrogen Bonding : In the free ligand, an intramolecular hydrogen bond can exist between the phenolic proton and the imine nitrogen of the imidazole ring, which influences the ligand's conformation. researchgate.netrsc.org Deprotonation of the phenolic group upon complexation is a common feature, leading to a formal negative charge on the ligand and facilitating strong coordination. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with imidazole-phenol type ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govjournalijar.com Often, a weak base such as triethylamine (B128534) or ammonia (B1221849) is added to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination. nih.govnih.gov

For example, the synthesis of Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) complexes with the analogous ligand 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) was achieved by reacting the ligand with the respective metal chlorides in ethanol in the presence of triethylamine. nih.gov

The most common coordination mode for imidazole-phenol ligands is as a bidentate N,O-chelating agent, where the deprotonated phenolic oxygen and one of the imidazole nitrogen atoms bind to the metal center. researchgate.net The stoichiometry of the resulting complexes is frequently 1:2 (metal:ligand), particularly with divalent transition metals, leading to complexes with the general formula [M(L)₂]. nih.gov In these cases, the metal ion is typically surrounded by two nitrogen atoms and two oxygen atoms (N₂O₂) from the two bidentate ligands. nih.gov

In some instances, depending on the metal ion and the presence of other coordinating species (like solvents or counter-ions), different stoichiometries or coordination geometries can be observed. For example, 1:1 metal-to-ligand ratios can occur, with solvent molecules or other co-ligands completing the coordination sphere of the metal. nih.govjocpr.com Studies on various imidazole derivatives have shown the formation of octahedral, tetrahedral, and square planar geometries. jocpr.come-journals.innih.gov

Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD provides definitive proof of the molecular structure and coordination environment. For example, the crystal structure of a zinc complex with a 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivative revealed a five-coordinate, distorted square-pyramidal geometry around the zinc center, with the ligand acting in a tetradentate fashion and a methanol molecule occupying the fifth coordination site. nih.gov While a crystal structure for a complex of the specific ligand 2-(1h-Imidazol-1-yldiphenylmethyl)phenol is not available, analysis of related structures provides insight. For instance, the structure of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol shows the imidazole and benzene (B151609) rings forming a significant dihedral angle. brieflands.com In complexes of the analogous ligand 2'-(4',6'-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole, [CuL₂] and [ZnL₂], an N₂O₂-coordination sphere was confirmed, with geometries varying depending on the metal and co-crystallized solvent.

Spectroscopic Methods:

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming coordination. A key indicator is the disappearance or shift of the broad O-H stretching band of the phenol group upon complexation, indicating deprotonation and coordination of the oxygen atom. nih.govnih.gov Additionally, shifts in the C=N and C-N stretching vibrations of the imidazole ring are indicative of the nitrogen atom's involvement in bonding to the metal ion. nih.gov

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H NMR spectroscopy can confirm the structure in solution. The disappearance of the phenolic -OH proton signal is a clear sign of deprotonation and complex formation. nih.gov Shifts in the resonances of the imidazole and phenyl protons adjacent to the coordinating sites also provide evidence of complexation. e-journals.in

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and electronic transitions. The spectra are typically different from that of the free ligand, with new bands appearing due to d-d transitions or charge-transfer phenomena. e-journals.inresearchgate.net

The following table summarizes characterization data for complexes of an analogous ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL).

ComplexColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)Key IR Bands (cm⁻¹) ν(M-O)Key IR Bands (cm⁻¹) ν(M-N)
[Co(L)₂]Green15.4562435
[Ni(L)₂]Light Green14.8558443
[Cu(L)₂]Dark Green13.7546451
[Mn(L)₂]Brown16.2568428
[Zn(L)₂]White12.9551447

Data sourced from a study on a structurally similar ligand system. nih.gov

Electronic Properties of Metal Complexes

The electronic properties of transition metal complexes with imidazole-phenol ligands are governed by the nature of the metal ion, its oxidation state, and the ligand field environment.

Charge transfer (CT) transitions are often observed in the UV-visible spectra of these complexes and are responsible for their intense colors. researchgate.net These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): This occurs when an electron is excited from a ligand-based orbital (typically a filled π-orbital of the phenolate or imidazole) to a vacant or partially filled d-orbital of the metal. nih.gov This results in the formal reduction of the metal center. LMCT transitions are common when the metal is in a high oxidation state and the ligand has high-energy lone pairs. For example, the orange color of some high-valent chromium or manganese oxides is due to LMCT.

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a filled d-orbital of the metal to an empty π*-orbital of the ligand. nih.gov This results in the formal oxidation of the metal center. MLCT transitions are favored when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying acceptor orbitals (π-systems). nih.gov

In complexes with imidazole-phenol ligands, both types of transitions can be possible. The electronic spectra of Ni(II) and Cu(II) complexes with related benzimidazole (B57391) ligands have shown bands attributed to LMCT. e-journals.in

The spin state of a metal complex is determined by how the d-electrons of the metal ion occupy the d-orbitals, which are split in energy by the ligand field. For a given metal ion, the geometry of the complex and the strength of the ligand determine whether a high-spin or low-spin configuration is adopted.

High-Spin vs. Low-Spin: In octahedral complexes, for metal ions with d⁴ to d⁷ electron configurations, both high-spin (maximum number of unpaired electrons) and low-spin (minimum number of unpaired electrons) states are possible. Strong-field ligands cause a large energy splitting (Δo), favoring a low-spin state. Weak-field ligands result in a smaller splitting, favoring a high-spin state. Imidazole is generally considered a medium- to strong-field ligand.

Magnetic Susceptibility: This measurement is used to determine the number of unpaired electrons in a complex and thus its spin state. For instance, a Cu(II) (d⁹) complex is expected to have one unpaired electron, resulting in a magnetic moment of ~1.73 Bohr magnetons (µB). nih.gov High-spin Fe(II) (d⁶) complexes in an octahedral environment would have four unpaired electrons and a significantly higher magnetic moment.

Spin Crossover (SCO): Some complexes, particularly of Fe(II) and Fe(III), can switch between high-spin and low-spin states in response to external stimuli like temperature or pressure. This phenomenon, known as spin crossover, has been observed in iron(II) complexes featuring imidazole-containing ligands. nih.gov

The magnetic properties for complexes of a related ligand are summarized in the table below.

ComplexGeometry (Proposed)Magnetic Moment (µB)Spin State Implication
[Co(L)₂]Tetrahedral4.34High-spin Co(II) (3 unpaired e⁻)
[Ni(L)₂]Tetrahedral3.58High-spin Ni(II) (2 unpaired e⁻)
[Cu(L)₂]Square Planar1.82Cu(II) (1 unpaired e⁻)
[Mn(L)₂]Tetrahedral5.72High-spin Mn(II) (5 unpaired e⁻)
[Zn(L)₂]Tetrahedral-Diamagnetic (d¹⁰)

Data and geometries are for complexes of the analogous ligand 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. nih.gov

Theoretical Studies of Metal-Ligand Binding and Stability Constants

Theoretical and computational chemistry offer powerful tools to elucidate the nature of metal-ligand interactions, predict the stability of complexes, and understand their electronic structure. For ligands like this compound, which possesses both a soft nitrogen donor from the imidazole ring and a hard oxygen donor from the phenolic group, Density Functional Theory (DFT) calculations are particularly insightful. While specific theoretical studies on the stability constants of this compound complexes are not extensively documented in publicly available literature, the principles of metal-ligand binding can be inferred from studies on analogous imidazole-phenol and related heterocyclic systems.

Theoretical investigations into the binding of metal ions with such ligands typically involve geometric optimization of the complex to determine the most stable structure. These calculations can predict bond lengths, bond angles, and coordination geometries. For instance, in related benzimidazole-phenol ligands, DFT studies have been employed to optimize the geometry of their iron(II) complexes, confirming a bidentate coordination mode through the imine nitrogen and the deprotonated phenolic oxygen. researchgate.net Similar coordination is anticipated for this compound.

The stability of metal complexes is quantified by their stability constants (log β). Theoretical methods have been developed to predict these values in solution by calculating the free energies of ligand- and proton-exchange reactions using DFT in conjunction with a continuum solvent model. researchgate.netrsc.org This approach has been successfully applied to copper(II) complexes with pyridoxamine, yielding results with an accuracy comparable to experimental uncertainties. researchgate.netrsc.org For this compound, such calculations would involve modeling the equilibrium between the free ligand and the metal ion to form the complex in a solvent. The computed free energy change (ΔG) of this reaction is then used to calculate the stability constant.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into the reactivity and electronic properties of the complexes. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the complex.

While potentiometric studies have been conducted to experimentally determine the stability constants of complexes with a related ligand, 2-[4,5-Bis(4-Methylphenyl)-1H-Imidazol-2-Yl] Phenol, with various transition metal ions, theoretical calculations for this specific system were not reported in the available study. researchgate.net However, the experimental data from such related compounds provide a valuable benchmark for future theoretical investigations on this compound.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from ligands containing imidazole and phenol moieties are of significant interest as they shed light on the redox activity of both the metal center and the ligand itself. Cyclic voltammetry (CV) is a primary technique used to investigate these properties, providing information on redox potentials and the reversibility of electron transfer processes.

Studies on analogous phenol-imidazole pro-ligands, such as 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole (LH), and their copper(II) and zinc(II) complexes have demonstrated rich electrochemical behavior. rsc.org The free pro-ligand itself can undergo a reversible one-electron oxidation to form a stable phenoxyl radical cation, [LH]•+. rsc.org Upon complexation, these ligands can act as "redox non-innocent," meaning they actively participate in the redox processes of the complex.

For the copper(II) and zinc(II) complexes of this related ligand, [CuL₂] and [ZnL₂], cyclic voltammetry reveals two reversible, ligand-based, one-electron oxidations. rsc.org The first oxidation forms a mixed-valence species containing one phenoxide and one phenoxyl radical ligand, [M(L)(L•)]⁺, while the second oxidation results in a species with two phenoxyl radical ligands, [M(L•)₂]²⁺. rsc.org This behavior highlights the ability of the phenol-imidazole framework to stabilize radical species upon coordination.

Table 1: Electrochemical Data for a Related Phenol-Imidazole Ligand (LH) and its Metal Complexes

CompoundRedox CoupleE₁/₂ (V vs. Fc/Fc⁺)
LH[LH]/[LH]•⁺+0.25
[CuL₂][CuL₂]/[Cu(L)(L•)]⁺+0.18
[Cu(L)(L•)]⁺/[Cu(L•)₂]²⁺+0.65
[ZnL₂][ZnL₂]/[Zn(L)(L•)]⁺+0.22
[Zn(L)(L•)]⁺/[Zn(L•)₂]²⁺+0.61

Data adapted from a study on a structurally similar phenol-imidazole pro-ligand and its complexes. rsc.org

The electrochemical behavior of metal complexes with simple 1H-imidazole has also been investigated. For instance, chromium(III) and cobalt(II) complexes with 1H-imidazole have shown a reductive wave corresponding to a one-electron irreversible process (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺). bohrium.com In contrast, a zinc(II) complex with the same ligand was found to be redox-inactive within the studied potential window. bohrium.com

In the context of complexes with this compound, it is plausible to expect a combination of these behaviors. The metal center could exhibit its own redox activity (e.g., Cu(II)/Cu(I)), and the ligand could also undergo oxidation, likely at the phenolic moiety. The precise redox potentials would be influenced by the nature of the metal ion and the specific substitution pattern on the ligand.

Furthermore, the electrochemical response can be sensitive to the protonation state of the ligand. Studies on ruthenium(II) complexes with naphthoquinone-annelated imidazole ligands have shown that protonation of the ligand can significantly shift the redox potential of the Ru(II)/Ru(III) couple due to the electron-withdrawing effect of the protonated ligand. mdpi.com A similar pH-dependent electrochemical behavior could be anticipated for complexes of this compound, where the phenolic proton plays a crucial role.

Catalytic Applications and Material Science Prospects

Role of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol-Metal Complexes in Homogeneous Catalysis

Metal complexes incorporating imidazole-based ligands are recognized for their catalytic efficacy in a variety of organic transformations. The nitrogen atoms in the imidazole (B134444) ring can donate electron pairs to metal centers, forming stable complexes that can activate substrates and facilitate reactions. While specific research on the catalytic activity of metal complexes derived directly from this compound is not extensively documented in the available literature, the applications of structurally related imidazole-phenol ligands provide a strong indication of its potential.

The formation of carbon-heteroatom (C-X) bonds is a fundamental process in organic synthesis, and the hydroxylation of aryl halides to produce phenols is a key transformation. Transition-metal-catalyzed methods are among the most efficient for this purpose. Copper and palladium catalysts are frequently employed, and the choice of ligand is critical to the success of these reactions.

Imidazole derivatives have proven to be effective ligands in this context. For instance, a study by the Zhang and Ma group identified 5-bromo-2-(1H-imidazol-2-yl)pyridine as a highly effective N,N-bidentate ligand for the copper-catalyzed hydroxylation of aryl bromides. This system, using CuI as the catalyst, successfully converted both electron-rich and electron-deficient aryl bromides into their corresponding phenols in good to excellent yields. The success of such ligands underscores the potential of this compound to act as a ligand in similar catalytic systems. Its imidazole nitrogen could coordinate to a metal center like copper, while the phenolic group could participate in the reaction mechanism or influence the electronic properties of the catalyst.

A variety of catalytic systems have been developed for this transformation, highlighting the importance of the ligand structure.

Table 1: Examples of Ligands in Metal-Catalyzed Hydroxylation of Aryl Halides

Catalyst Ligand Substrate Scope Reference
CuI 5-bromo-2-(1H-imidazol-2-yl)pyridine Electron-rich and electron-deficient aryl bromides
Cu₂O Pyridine-2-aldoxime (PAO) Aryl iodides, electron-deficient aryl bromides and chlorides
Pd/PANI Polyaniline (as support) Aryl bromides and iodides

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer of a product, is a powerful tool for achieving this. The development of new chiral ligands is essential for advancing this field.

While there is no specific literature describing the derivatization of this compound into a chiral ligand, its structure presents possibilities. The introduction of chiral centers, for example, by using a chiral amine to synthesize an analogue of the imidazole portion or by modifying the phenyl groups, could yield a new class of chiral ligands. Such ligands could potentially be used in various asymmetric reactions, such as the addition of organozinc reagents to aldehydes or enantioselective oxidation reactions. The field has seen success with other chiral ligands derived from phenols and heterocyclic compounds, demonstrating the viability of this general approach.

Heterogeneous Catalysis Utilizing Immobilized Derivatives

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. Immobilizing a homogeneous catalyst onto a solid support is a common strategy to create a heterogeneous version.

There are no specific reports on the immobilization of this compound. However, related strategies have been successful. For example, palladium nanoparticles supported on polyaniline (PANI) nanofibers have been used as a heterogeneous catalyst for the hydroxylation of aryl halides. Another approach involves designing ligands with specific functionalities that allow them to be anchored to a support. The synthesis of metallosurfactants from 1H-imidazole-4,5-dicarboxylic acid demonstrates how imidazole-based structures can be functionalized for use in specific reaction media, a concept that could be extended to immobilization. Theoretically, this compound could be functionalized on one of its phenyl rings with a group suitable for grafting onto a solid support like silica, a polymer, or a metal-organic framework (MOF), thereby creating a recyclable catalyst.

Electrocatalysis and Photocatalysis Applications

Electrocatalysis and photocatalysis are rapidly growing fields within green chemistry, using electricity or light, respectively, to drive chemical reactions. These methods can often be performed under mild conditions.

Specific studies on the electrocatalytic or photocatalytic applications of this compound are not available. However, related research points to potential avenues. For instance, a dual-catalyst system combining a heterogeneous graphitic carbon nitride (g-C₃N₄) photocatalyst with a homogeneous nickel complex has been shown to effectively catalyze the hydroxylation of aryl halides with water under visible-light irradiation. This highlights that combinations of organic semiconductors and metal complexes can achieve challenging transformations photocatalytically. Given that imidazole-containing molecules can possess favorable electronic properties, derivatives of this compound could be investigated as photosensitizers or as ligands in photocatalytic metal complexes.

Applications in Advanced Materials

The electronic and photophysical properties of organic molecules with extended π-systems are of great interest for applications in advanced materials. Imidazole derivatives, in particular, have been explored for their use in organic electronics due to their charge transport capabilities and thermal stability.

Organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) are two key technologies that rely on a stack of thin organic material layers, each with a specific function. The hole transport layer (HTL) is a crucial component responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode.

While this compound itself has not been explicitly reported as an HTL, structurally similar molecules have shown significant promise. A study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol investigated its nonlinear optical (NLO) properties and concluded it could be a good candidate for optoelectronic devices. The study found that the molecule possesses a low HOMO-LUMO energy gap and exhibits intramolecular charge transfer (ICT), which are desirable properties for NLO materials and can be relevant for charge transport.

Furthermore, other imidazole-based materials have been specifically designed and tested as HTLs. For example, the materials IMzN and IMzB, which are imidazole derivatives, have been used as hole-transporting materials in solution-processed green phosphorescent OLEDs, achieving a remarkable current efficiency of 91.13 cd A⁻¹ and an external quantum efficiency (EQE) of 21.11% for the IMzB-based device. These materials were noted for their thermal stability (up to 320–345 °C) and suitable HOMO levels for efficient hole injection.

The performance of these related compounds suggests that the core imidazole-phenol structure is a viable scaffold for designing effective hole transport materials.

Table 2: Performance of Selected Imidazole-Based Hole Transport Materials (HTMs)

HTM Compound Device Type Key Performance Metric Reference
IMzB Green Phosphorescent OLED Current Efficiency: 91.13 cd A⁻¹; EQE: 21.11%
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol N/A (Material Study) High third-order nonlinear susceptibility (χ⁽³⁾)

Sensors and Probes

There is no available scientific literature detailing the use of this compound as a chemical sensor or probe. Research into the potential of this specific compound for the detection of ions, molecules, or other analytes has not been published in the reviewed sources. Therefore, no data on its selectivity, sensitivity, or detection limits can be provided.

Adsorption Phenomena (e.g., corrosion inhibition)

No research findings were found regarding the adsorption phenomena of this compound on material surfaces. Consequently, its efficacy and mechanism as a corrosion inhibitor have not been documented. There are no available studies detailing its performance in protecting metals from corrosion or the nature of its potential adsorption (physisorption or chemisorption) onto metallic substrates.

Structure Property Relationships Spr in 2 1h Imidazol 1 Yldiphenylmethyl Phenol Derivatives: Theoretical and Computational Aspects

Impact of Substituents on Electronic Properties (HOMO-LUMO Gaps, Ionization Potentials)

The electronic properties of 2-(1H-imidazol-1-yldiphenylmethyl)phenol derivatives are highly sensitive to the nature and position of substituent groups. Key indicators of these properties are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them.

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. irjweb.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.comresearchgate.net This charge transfer interaction within the molecule is a fundamental aspect of its bioactivity. irjweb.com

Theoretical studies on various imidazole (B134444) derivatives demonstrate the profound effect of substituents on these frontier orbitals. For instance, in BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, a linear correlation was found between the HOMO-LUMO energy gap and the Hammett constants (σp) of substituents on the phenolic ring. nih.gov The energy of both HOMO and LUMO orbitals tends to decrease with the presence of electron-withdrawing substituents. nih.gov

Computational analyses using DFT methods, such as B3LYP with a 6-311G basis set, allow for the calculation of these electronic parameters. irjweb.com For the related compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, theoretical investigations revealed a low HOMO-LUMO energy gap, which is linked to its significant nonlinear optical (NLO) properties. semanticscholar.org The ability of the HOMO to donate an electron and the LUMO to accept one governs the electronic transitions and charge transfer characteristics of the molecule. irjweb.com

Table 1: Calculated Electronic Properties of Imidazole Derivatives This table is illustrative, based on data for various imidazole derivatives to show the impact of structural changes.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazole (IM)-6.91-0.306.61 researchgate.net
2-Methylimidazole (MIM)-6.65-0.166.49 researchgate.net
Benzimidazole (B57391) (BIM)-6.23-0.925.31 researchgate.net
An Imidazole Derivative-6.2967-1.80964.4871 irjweb.com

Data sourced from DFT calculations on various imidazole compounds to illustrate electronic property trends.

Furthermore, global reactivity descriptors such as ionization potential, electron affinity, hardness, and electrophilicity index can be derived from HOMO and LUMO energies to provide a more comprehensive understanding of the molecule's reactivity. irjweb.com

Influence of Structural Modifications on Conformation and Stability

The three-dimensional conformation of this compound and its derivatives is a key determinant of their physical properties and biological interactions. Structural modifications, such as the introduction of different substituents or changes to the core scaffold, can significantly alter molecular geometry, including bond lengths, bond angles, and torsion angles. uantwerpen.be

X-ray crystallography and computational geometry optimization are essential tools for elucidating these structural features. For example, in the related molecule 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the imidazole and benzene (B151609) rings form a substantial dihedral angle of 84.53 (5)°. nih.gov In another derivative, 2-(1H-Benzimidazol-2-yl)phenol, the molecule is nearly planar. researchgate.net These variations in planarity and ring orientation are critical for how molecules pack in a solid state and interact with biological targets.

Inter- and intramolecular forces play a crucial role in stabilizing specific conformations. Intramolecular hydrogen bonds, such as the O—H⋯N interaction observed in 2-(1H-Benzimidazol-2-yl)phenol, can create stable ring motifs (S(6) rings) and contribute to the planarity of the molecule. researchgate.net Intermolecular interactions, including classical hydrogen bonds (e.g., O—H⋯N pairing molecules into dimers) and weaker C—H⋯π interactions, govern the crystal packing. nih.gov Furthermore, π-π stacking interactions, with centroid-centroid distances around 3.6 Å, are significant in the crystal structures of planar imidazole derivatives, leading to the formation of one-dimensional arrays or discrete dimeric units. researchgate.netbohrium.comresearchgate.net

The stability of different conformers is also influenced by steric hindrance. For instance, in 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, steric repulsion between different parts of the molecule leads to specific bond angle deviations from the ideal values. uantwerpen.be

Correlation of Molecular Descriptors with Reactivity and Physical Properties

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are used to develop Structure-Property Relationships (SPRs). Theoretical calculations can generate a wide range of these descriptors, which can then be correlated with experimentally observed properties.

For imidazole derivatives, a key correlation exists between electronic descriptors and reactivity. The HOMO-LUMO energy gap, as a descriptor, is inversely related to chemical reactivity. irjweb.comresearchgate.net A smaller gap often correlates with higher reactivity. researchgate.net In a study of BF2-functionalized imidazo[1,5-a]pyridine (B1214698) phenols, the HOMO-LUMO energy gap was linearly correlated with the Hammett constant (σp) of the substituents, providing a quantitative link between the electronic nature of a substituent and the photophysical properties of the molecule. nih.gov

Physical properties are also strongly influenced by molecular structure. A study on branched and cycloalkyl imidazole compounds showed that densities and viscosities are dependent on the nature of the alkyl substituent. mdpi.com For imidazoles with the same number of carbon atoms, densities follow the order: branched < linear < cycloalkyl. mdpi.com This is because cycloalkylimidazoles can pack more closely, leading to increased van der Waals interactions and consequently higher viscosity compared to their linear counterparts. mdpi.com

In the realm of materials science, descriptors like total dipole moment and hyperpolarizabilities (β, γ) are correlated with a compound's nonlinear optical (NLO) response. semanticscholar.org For 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a high total dipole moment and the presence of dipolar excited states were linked to its significant NLO properties, demonstrating a clear structure-property correlation. semanticscholar.org

Computational Prediction of Spectroscopic Signatures Based on Structural Features

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. These calculations can forecast vibrational (IR and Raman) and electronic (UV-Vis) spectra based on the molecule's optimized geometry.

Theoretical calculations of harmonic vibration frequencies often show good agreement with experimental FT-IR and Raman spectroscopy data. researchgate.net For complex molecules, computational analysis helps in the assignment of specific vibrational modes. For example, in 2-nitroimidazole (B3424786) derivatives, characteristic spectral bands associated with the core 2-nitroimidazole moiety, such as ν(C-N)imidazole + νsym(NO2) and νasym(NO2) modes, can be identified in the calculated spectra of the entire series of compounds. mdpi.com

Electronic absorption spectra can be predicted using TD-DFT calculations, which provide information on electronic transitions between molecular orbitals. semanticscholar.orgresearchgate.net For instance, the UV-Vis absorption peaks of 2-(4,5-phenyl-1H-imidazole-2-yl)-phenol observed experimentally at 245, 292, and 317 nm were in good agreement with transitions calculated using TD-B3LYP methods. researchgate.net These calculations can identify the nature of the transitions, such as intra-ligand transitions (1ILT), and analyze the contributions of different orbitals, like HOMO→LUMO or HOMO→LUMO+1 transitions. nih.govsemanticscholar.org The calculated oscillator strength helps to determine which electronic transitions are most likely to be observed in the experimental spectrum. semanticscholar.org

Furthermore, computational studies can predict how the environment, such as a solvent or a biological system, affects the spectroscopic properties by revealing changes in the conformational landscape. mdpi.com This predictive power is crucial for designing molecules with desired spectroscopic characteristics for applications in fields like fluorescence imaging and materials science. bohrium.comresearchgate.net

Future Research Directions and Emerging Paradigms for 2 1h Imidazol 1 Yldiphenylmethyl Phenol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

One promising avenue is the exploration of one-pot synthesis methodologies. For instance, a plausible approach could involve a Michael-type addition of imidazole (B134444) to an in situ generated o-quinone methide intermediate, derived from a corresponding diphenylmethanol (B121723) precursor. A similar strategy has been successfully employed for the synthesis of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, which was prepared from 2-(2-hydroxyphenyl)-2-adamantanol and imidazole in refluxing DMF with a 74% yield. nih.govresearchgate.net This method, if adapted for the diphenylmethyl analogue, could significantly streamline the synthesis.

Furthermore, the use of catalytic systems to promote the key bond-forming reactions should be investigated. For example, the development of novel catalysts for the alkylation of imidazole with a diphenylmethyl halide or alcohol could offer a more direct and atom-economical route. Research into greener solvents and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry protocols, would also contribute to more sustainable synthetic processes.

Table 1: Potential Synthetic Strategies for 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

Synthetic StrategyPrecursorsPotential Advantages
Michael Addition2-(hydroxydiphenylmethyl)phenol, ImidazoleOne-pot reaction, potentially high yield
Catalytic AlkylationDiphenylmethyl halide/alcohol, 2-hydroxyphenylimidazoleDirect C-N bond formation, atom economy
Flow ChemistryOptimized batch reaction conditionsImproved safety, scalability, and reproducibility
Microwave-Assisted SynthesisConventional reaction mixtureReduced reaction times, potentially higher yields

Development of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound, the application of advanced in situ characterization techniques is crucial. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample isolation.

Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry can provide valuable data on the evolution of chemical species throughout a reaction. For instance, in situ FT-IR could be used to track the disappearance of the hydroxyl group of the starting phenol (B47542) and the appearance of characteristic imidazole vibrational bands as the reaction progresses. This information is invaluable for optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

Moreover, advanced NMR techniques, such as stopped-flow NMR, could be employed to identify and characterize transient intermediates, which is often challenging using conventional analytical methods. The insights gained from these studies would not only aid in the optimization of existing synthetic routes but also inform the rational design of new, more efficient methodologies.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, density functional theory (DFT) calculations could be employed to elucidate its electronic structure, molecular geometry, and spectroscopic properties.

For example, DFT calculations using functionals like B3LYP with appropriate basis sets could predict the compound's NMR and IR spectra, which would be invaluable for its characterization. semanticscholar.org Furthermore, time-dependent DFT (TD-DFT) can be used to simulate its electronic absorption spectrum and investigate its photophysical properties, which is particularly relevant if the compound is being considered for applications in materials science or photochemistry. semanticscholar.org

Computational modeling can also be used to explore the potential energy surfaces of proposed synthetic reactions. By calculating the activation barriers for different reaction pathways, researchers can identify the most kinetically and thermodynamically favorable routes, thus saving significant experimental time and resources. Such studies have been applied to other imidazole derivatives to understand their properties and reactivity. cosmosscholars.com

Table 2: Computationally Predicted Properties for Imidazole Derivatives

PropertyComputational MethodPotential Insights
Molecular GeometryDFTBond lengths, bond angles, dihedral angles
Spectroscopic DataDFT, TD-DFTNMR shifts, IR frequencies, UV-Vis absorption maxima
Reaction EnergeticsDFTActivation energies, reaction enthalpies
Electronic PropertiesDFTHOMO-LUMO gap, dipole moment, polarizability

Integration with Machine Learning for Property Prediction and Synthesis Planning

The integration of machine learning (ML) with chemical research is an emerging paradigm that promises to accelerate the discovery and development of new molecules. nih.govresearchgate.net For this compound and its derivatives, ML models could be trained on existing chemical databases to predict a wide range of properties, from basic physicochemical characteristics to more complex biological activities. nih.govresearchgate.net

One of the most exciting applications of ML in this context is in computer-aided synthesis planning (CASP). nih.govresearchgate.net By leveraging vast amounts of reaction data, ML algorithms can propose viable retrosynthetic pathways for a target molecule, including the necessary reagents and reaction conditions. researchgate.netmit.edu This approach can help chemists to identify novel and efficient synthetic routes that may not be immediately obvious from a traditional analysis. researchgate.netmit.edu

Furthermore, ML models can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can correlate the structural features of a series of related imidazole compounds with their activities or properties, enabling the in silico design of new derivatives with enhanced performance for specific applications.

Design of Next-Generation Catalytic Systems

The imidazole moiety is a well-known component of N-heterocyclic carbenes (NHCs), which are a class of highly effective organocatalysts. The nitrogen atoms in the imidazole ring can also act as ligands for transition metals, forming stable and catalytically active complexes. Given these precedents, this compound could serve as a versatile ligand for the development of next-generation catalytic systems.

The phenolic hydroxyl group in the molecule could act as an additional coordination site, allowing for the formation of pincer-type or other multidentate ligands. These ligands can confer unique steric and electronic properties to a metal center, leading to catalysts with enhanced activity, selectivity, and stability.

Future research in this area should focus on the synthesis of metal complexes of this compound and the evaluation of their catalytic performance in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The insights gained from these studies could lead to the development of novel and highly efficient catalysts for a wide range of industrial processes. The broader class of imidazole derivatives has been explored for their catalytic applications, highlighting the potential of this compound family. nih.govuobasrah.edu.iq

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-Imidazol-1-yldiphenylmethyl)phenol, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step substitution reactions. Key steps include the use of diphenylmethyl groups and imidazole ring formation under reflux conditions with catalysts like ammonium acetate. Solvent selection (e.g., ethanol or toluene) and temperature control (80–120°C) are critical for minimizing side products. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming aromatic and imidazole proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, with refinement software (e.g., SHELX) resolving bond angles and torsion parameters .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as imidazole derivatives may cause respiratory or dermal irritation. Refer to Safety Data Sheets (SDS) for emergency measures, such as rinsing exposed skin with water for 15 minutes and consulting a physician. Storage should be in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the diphenylmethyl-phenol moiety in catalytic or biological systems?

  • Methodological Answer : Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) combined with Density Functional Theory (DFT) calculations can map electron density distribution and reactive sites. For example, the phenol group’s acidity (pKa ~10) and imidazole’s π-π stacking interactions influence binding affinity in enzyme inhibition assays .

Q. What experimental frameworks assess the environmental fate of this compound?

  • Methodological Answer : Long-term ecotoxicity studies should follow protocols like those in Project INCHEMBIOL (), including biodegradation assays (OECD 301F), soil adsorption coefficients (Koc), and bioaccumulation models. High-performance liquid chromatography (HPLC) with mass detection quantifies environmental persistence in water and soil compartments .

Q. How can structural modifications enhance the compound’s antifungal activity against Candida species?

  • Methodological Answer : Introduce biphenyl ester groups at the phenolic oxygen to improve membrane permeability. Evaluate Minimum Inhibitory Concentration (MIC) via broth microdilution assays (CLSI M27-A3 guidelines). Compare with reference drugs (e.g., fluconazole) and analyze structure-activity relationships (SAR) using logP and polar surface area calculations .

Q. How should researchers resolve contradictions in spectroscopic data between theoretical and experimental results?

  • Methodological Answer : Cross-validate NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian). For discrepancies in X-ray vs. DFT bond lengths, refine computational models with higher basis sets (e.g., B3LYP/6-311+G(d,p)) and account for crystal packing effects. Replicate experiments under controlled humidity/temperature to isolate environmental variables .

Q. What computational strategies predict the compound’s interaction with biological targets like cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes. Parameterize force fields using crystallographic data (e.g., PDB IDs for CYP3A4). Validate predictions with in vitro inhibition assays using fluorogenic substrates .

Q. Which advanced spectroscopic methods detect trace impurities in synthesized batches?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies impurities at ppm levels. Pair with differential scanning calorimetry (DSC) to detect polymorphic forms. For chiral purity, use chiral HPLC columns (e.g., Chiralpak IA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.